1,1,1-13C-三棕榈酸甘油酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

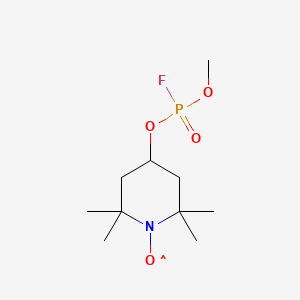

1,1,1-13C-Tripalmitin: is a labeled analogue of tripalmitin, a triacylglycerol composed of glycerol and three palmitic acid molecules. The “13C” label indicates that the carbon atoms in the palmitic acid chains are isotopically enriched with carbon-13, a stable isotope of carbon. This compound is commonly used in scientific research to trace metabolic pathways and study lipid metabolism due to its isotopic labeling.

科学研究应用

1,1,1-13C-Tripalmitin has numerous applications in scientific research, including:

Chemistry: Used as a tracer in studies of lipid metabolism and fatty acid synthesis.

Biology: Employed in metabolic studies to trace the incorporation and breakdown of lipids in biological systems.

Medicine: Utilized in research on lipid-related diseases, such as obesity and diabetes, to understand lipid metabolism and its effects on health.

Industry: Applied in the development of lipid-based drug delivery systems and in the study of lipid oxidation in food science.

作用机制

Target of Action

1,1,1-13C-Tripalmitin, also known as 13C-Tripalmitin, is a type of triglyceride . It is obtained by the formal acylation of the three hydroxy groups of glycerol by palmitic (hexadecanoic) acid . The primary targets of 1,1,1-13C-Tripalmitin are the enzymes involved in the digestion and absorption of lipids in the gastrointestinal tract .

Mode of Action

1,1,1-13C-Tripalmitin interacts with its targets by undergoing digestion and absorption in the gastrointestinal tract . The compound is broken down into its constituent fatty acids and glycerol, which are then absorbed by the body .

Biochemical Pathways

The digestion and absorption of 1,1,1-13C-Tripalmitin involve several biochemical pathways. These pathways are responsible for the breakdown of the compound into its constituent parts and their subsequent absorption into the body . The breakdown and absorption of 1,1,1-13C-Tripalmitin can be affected by various factors, including the presence of certain diseases such as cystic fibrosis .

Pharmacokinetics

The pharmacokinetics of 1,1,1-13C-Tripalmitin involve its digestion, absorption, metabolism, and excretion (ADME). After ingestion, the compound is digested and absorbed in the gastrointestinal tract . The absorbed components are then metabolized by the body and excreted in the stool . The rate of digestion and absorption can vary among individuals, affecting the bioavailability of the compound .

Result of Action

The digestion and absorption of 1,1,1-13C-Tripalmitin result in the availability of fatty acids and glycerol for the body’s metabolic processes . These components are used in various cellular functions, including energy production .

Action Environment

The action of 1,1,1-13C-Tripalmitin can be influenced by various environmental factors. For example, the presence of certain diseases, such as cystic fibrosis, can affect the digestion and absorption of the compound . Additionally, the compound’s action, efficacy, and stability can be affected by factors such as diet and lifestyle .

准备方法

Synthetic Routes and Reaction Conditions:

1,1,1-13C-Tripalmitin can be synthesized through esterification reactions involving glycerol and 13C-labeled palmitic acid. The process typically involves the following steps:

Preparation of 13C-Labeled Palmitic Acid: The palmitic acid is isotopically enriched with carbon-13.

Esterification Reaction: Glycerol is reacted with 13C-labeled palmitic acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction is carried out in an inert atmosphere to prevent oxidation.

Purification: The resulting 1,1,1-13C-Tripalmitin is purified using techniques such as recrystallization or chromatography to obtain a high-purity product.

Industrial Production Methods:

Industrial production of 1,1,1-13C-Tripalmitin follows similar synthetic routes but on a larger scale. The process involves:

Bulk Esterification: Large quantities of glycerol and 13C-labeled palmitic acid are reacted in industrial reactors.

Continuous Purification: The product is continuously purified using industrial-scale chromatography or distillation techniques to ensure high purity and yield.

化学反应分析

Types of Reactions:

1,1,1-13C-Tripalmitin undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, 1,1,1-13C-Tripalmitin can be hydrolyzed to yield glycerol and 13C-labeled palmitic acid.

Oxidation: Under oxidative conditions, it can undergo oxidation to form various oxidation products, including aldehydes and carboxylic acids.

Transesterification: It can react with alcohols in the presence of a catalyst to form different esters.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, water, heat.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Transesterification: Alcohols, catalysts such as sodium methoxide or sulfuric acid.

Major Products:

Hydrolysis: Glycerol and 13C-labeled palmitic acid.

Oxidation: Aldehydes, carboxylic acids.

Transesterification: Various esters depending on the alcohol used.

相似化合物的比较

Tripalmitin: The non-labeled analogue of 1,1,1-13C-Tripalmitin, commonly found in natural fats and oils.

Tristearin: A triacylglycerol composed of glycerol and three stearic acid molecules.

Triolein: A triacylglycerol composed of glycerol and three oleic acid molecules.

Uniqueness:

1,1,1-13C-Tripalmitin is unique due to its isotopic labeling, which allows for precise tracing of its metabolic pathways. This makes it a valuable tool in research applications where understanding the fate of lipids is crucial. Unlike its non-labeled counterparts, 1,1,1-13C-Tripalmitin provides detailed insights into lipid metabolism and dynamics.

属性

CAS 编号 |

1215328-42-9 |

|---|---|

分子式 |

C54H104O6 |

分子量 |

852.397 |

IUPAC 名称 |

2,3-di(heptadecanoyloxy)propyl heptadecanoate |

InChI |

InChI=1S/C54H104O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-52(55)58-49-51(60-54(57)48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)50-59-53(56)47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h51H,4-50H2,1-3H3/i52+1,53+1,54+1 |

InChI 键 |

FBFWDBGUSMGXPI-FOHVJVCCSA-N |

SMILES |

CCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCC |

同义词 |

Glyceryl Trihexadecanoate |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzo[c]phenanthrene-d5](/img/structure/B586120.png)